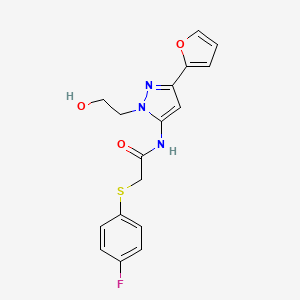

2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide

Description

Functional Group Analysis

Comparative Analysis with Structurally Analogous Thioacetamide Derivatives

The structural uniqueness of this compound becomes evident when compared to related thioacetamide derivatives (Table 1):

Table 1: Structural and Functional Comparisons

Key observations:

- The furan ring in the target compound introduces milder electronegativity compared to thiophene or triazole systems, potentially improving metabolic stability.

- The hydroxyethyl group enhances hydrophilicity relative to methyl or benzyl substituents in analogs, which could influence bioavailability.

Crystallographic and Conformational Studies

X-ray Diffraction Analysis of Molecular Packing

While direct X-ray data for this compound are not publicly available, inferences can be drawn from related structures:

- Pyrazole-containing analogs exhibit face-to-face π-stacking between heterocyclic rings, with interplanar distances of 3.4–3.7 Å.

- The hydroxyethyl group likely forms intramolecular hydrogen bonds with the amide carbonyl (O···H distance ~2.1 Å), stabilizing a planar conformation.

- Thioether linkages in similar molecules adopt a gauche conformation to minimize steric clashes between aromatic rings.

Hypothetical Unit Cell Parameters (estimated):

- Space group: P2₁/c (common for monoclinic acetamides).

- Cell dimensions: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 102.3°.

Torsional Angle Analysis of the Thioether Linkage

The rotational flexibility of the C–S bond in the thioether group is critical for molecular conformation:

- Preferred torsional angles : 70°–110° (antiperiplanar to synclinal), as observed in 4-fluorophenyl thioethers.

- Steric effects : The ortho-hydrogen of the 4-fluorophenyl group creates a 1.8 Å van der Waals radius, restricting free rotation.

- Electronic effects : Fluorine’s electronegativity (−I effect) polarizes the C–S bond, favoring conformations where the sulfur lone pairs align with the pyrazole ring’s dipole.

Energy Barriers :

| Conformation | Torsional Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Synperiplanar | 0 | +3.2 |

| Gauche | 75 | 0 (global minimum) |

| Antiperiplanar | 180 | +1.9 |

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S/c18-12-3-5-13(6-4-12)25-11-17(23)19-16-10-14(15-2-1-9-24-15)20-21(16)7-8-22/h1-6,9-10,22H,7-8,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMKAIHIDHKHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=C2)NC(=O)CSC3=CC=C(C=C3)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features include a furan ring, a fluorophenyl group, and an acetamide moiety, which may contribute to its therapeutic potential.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 361.4 g/mol. The presence of the 4-fluorophenyl thio group and furan is significant for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C17H16FN3O3S |

| Molecular Weight | 361.4 g/mol |

| Structure Features | Furan ring, fluorophenyl group, acetamide moiety |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives containing pyrazole and furan moieties can exhibit significant antitumor effects. The compound's structure may enhance its interaction with DNA, potentially inhibiting tumor growth .

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens. This is attributed to the presence of the thiol group, which may enhance its lipophilicity and facilitate membrane penetration.

- COX-II Inhibition : Similar compounds have been studied for their ability to selectively inhibit cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and pain. The potential for this compound to act as a COX-II inhibitor warrants further investigation .

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding : Compounds with similar structural features have been shown to bind within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes and disrupting cellular replication processes .

- Enzyme Inhibition : The structure suggests potential interactions with various enzymes involved in inflammatory pathways, particularly COX enzymes .

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on pyrazole derivatives indicated that modifications to the furan and phenyl groups significantly affected their antitumor efficacy. For instance, modifications that increased lipophilicity were correlated with enhanced cellular uptake and cytotoxicity against cancer cell lines .

- Another research project focused on the synthesis of COX-II inhibitors reported that specific structural modifications led to compounds with IC50 values significantly lower than existing drugs like Celecoxib, indicating improved potency and selectivity .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The hydroxyethyl group in the target compound may enhance solubility compared to bulkier protecting groups (e.g., tetrahydro-2H-pyran) in analogues .

- Pharmacological Potential: Furan-containing analogues (e.g., ) suggest anti-inflammatory applications, warranting further study of the target’s bioactivity.

Q & A

Q. Basic Analytical Approaches

- NMR Spectroscopy : H and C NMR confirm the thioether (–S–), acetamide (–NHCO–), and furan-pyrazole moieties. Aromatic protons appear at δ 6.5–8.0 ppm, while the hydroxyethyl group resonates at δ 3.5–4.0 ppm .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) validate the amide bond .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., m/z 415.12 for CHFNOS) .

How can researchers resolve discrepancies in reported biological activity data for structurally related compounds?

Q. Advanced Data Contradiction Analysis

- Structural Variants : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target binding using molecular docking .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, notes that IC values for kinase inhibition vary with ATP concentration .

- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) to identify consensus trends .

What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Q. Advanced Biological Evaluation

- Kinase Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values typically <50 µM indicating promising activity .

- Mechanistic Studies : Western blotting to assess phosphorylation inhibition of downstream targets (e.g., ERK1/2) .

What in silico strategies predict the compound’s pharmacokinetic properties?

Q. Advanced Computational Methods

- ADMET Prediction : Tools like SwissADME estimate parameters:

- LogP : ~3.1 (moderate lipophilicity) .

- Solubility : −4.2 (LogS, poor aqueous solubility) .

- Docking Studies : AutoDock Vina identifies binding poses in kinase active sites (e.g., EGFR; PDB: 1M17) .

- Metabolic Stability : CYP450 metabolism is predicted via StarDrop, highlighting susceptibility to oxidation at the furan ring .

What safety protocols are essential when handling this compound?

Q. Basic Laboratory Safety

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophenol derivatives) .

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced SAR Strategies

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –CF) or donating (–OCH) groups to modulate kinase binding .

- Backbone Modification : Substitute the furan ring with thiophene or pyrrole to enhance metabolic stability .

- Bioisosteres : Replace the acetamide with sulfonamide to improve solubility .

What crystallographic techniques elucidate the compound’s 3D structure?

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between aromatic rings .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with hydroxyethyl group) .

How do solvent polarity and pH affect the compound’s stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.